Benzylpenicilloate(2-)
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H18N2O5S-2 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(2R,4S)-2-[(R)-carboxylato-[(2-phenylacetyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C16H20N2O5S/c1-16(2)12(15(22)23)18-13(24-16)11(14(20)21)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-13,18H,8H2,1-2H3,(H,17,19)(H,20,21)(H,22,23)/p-2/t11-,12-,13+/m0/s1 |
InChI Key |
HCYWNSXLUZRKJX-RWMBFGLXSA-L |
Isomeric SMILES |
CC1([C@@H](N[C@H](S1)[C@@H](C(=O)[O-])NC(=O)CC2=CC=CC=C2)C(=O)[O-])C |
Canonical SMILES |
CC1(C(NC(S1)C(C(=O)[O-])NC(=O)CC2=CC=CC=C2)C(=O)[O-])C |
Origin of Product |
United States |
Synthesis and Formation Pathways of Benzylpenicilloate 2
Enzymatic Generation
Beta-Lactamase-Mediated Conversion
Factors Influencing Enzymatic Transformation
The enzymatic transformation of benzylpenicillin into benzylpenicilloate(2-), its inactive form, is primarily catalyzed by β-lactamase enzymes. The efficiency of this catalytic hydrolysis is significantly influenced by several environmental and chemical factors, including pH, temperature, and the presence of metal ions.
Effect of pH: The hydrogen ion concentration (pH) of the surrounding medium is a critical determinant of β-lactamase activity. Most β-lactamases exhibit a bell-shaped relationship between pH and catalytic activity, with an optimal pH at which their efficiency is maximal. For many β-lactamases, the optimal activity for hydrolyzing benzylpenicillin is observed in the neutral range, typically between pH 7.0 and 7.5. asm.org For instance, the activity of β-lactamase I shows a dependence on two ionizing groups, with apparent pK values around 5 and 8.6, resulting in a pH-dependent catalytic rate (kcat). nih.gov However, the binding of benzylpenicillin to this enzyme (indicated by the Km value) appears to be independent of pH within this range. nih.gov
Studies on various classes of β-lactamases reveal differing sensitivities to pH changes. When the pH of a reaction buffer was decreased from 7.5 to 5.8, the activities of class D β-lactamases (OXA-5 and PSE-2) were greatly diminished, whereas the activities of class A (KOXY), class B (IMP-1), and class C (MOX-1) enzymes were only slightly lower. asm.orgnih.gov The stability of benzylpenicillin itself is also pH-dependent; it is most stable in the pH range of 6.5 to 7.5 and degrades under both acidic and alkaline conditions. acs.org
Interactive Data Table: Effect of pH on β-Lactamase Activity
| Enzyme/Condition | Class | Optimal pH / Observed Effect | Source |
| β-Lactamase I | A | Bell-shaped pH-dependence of kcat, optimal between pK values of ~5 and 8.6. nih.gov | nih.gov |
| R-factor mediated β-Lactamase | Not specified | Maximal activity observed at pH 7.0 to 7.5. asm.org | asm.org |
| KOXY | A | Activity slightly lower at pH 5.8 compared to pH 7.5. asm.orgnih.gov | asm.orgnih.gov |
| IMP-1 (Metallo-β-lactamase) | B | Activity slightly lower at pH 5.8 compared to pH 7.5. asm.orgnih.gov | asm.orgnih.gov |
| MOX-1 | C | Activity slightly lower at pH 5.8 compared to pH 7.5. asm.orgnih.gov | asm.orgnih.gov |
| OXA-5 & PSE-2 | D | Activity greatly reduced at pH 5.8 compared to pH 7.5. asm.orgnih.gov | asm.orgnih.gov |
| Benzylpenicillin (Stability) | N/A | Most stable between pH 6.5 and 7.5. acs.org | acs.org |
Effect of Temperature: Temperature has a direct impact on the rate of enzymatic reactions. For a β-lactamase from Bordetella bronchiseptica, the maximal enzyme activity towards benzylpenicillin was recorded at 40°C. asm.org The stability of the enzyme itself is also temperature-dependent; for example, a β-lactamase from Streptomyces cacaoi was found to be stable up to 50°C. capes.gov.br Beyond the optimum temperature, enzymes typically undergo denaturation, leading to a rapid loss of activity. Similarly, the non-enzymatic degradation of benzylpenicillin is accelerated by increased temperatures, following the Arrhenius equation, with a calculated activation energy of 83.5 kJ·mol⁻¹·K⁻¹. acs.orgnih.gov The hydrolysis rate can increase 2.5 to 3.9-fold for every 10°C rise in temperature. pnas.org
Effect of Metal Ions: The activity of metallo-β-lactamases (MBLs), or class B β-lactamases, is critically dependent on the presence of metal ions, most commonly zinc (Zn²⁺). wiley.comnih.gov These enzymes typically bind one or two zinc ions in their active site, which are essential for catalyzing the hydrolysis of the β-lactam ring. wiley.comasm.org The removal of these ions by metal-chelating agents like EDTA results in the inactivation of the enzyme. nih.govasm.org
The specific metal ion present can significantly modulate enzyme activity. While zinc is the native cofactor for most MBLs, other divalent cations can sometimes substitute for it, with varying consequences:
Cobalt (Co²⁺) and Cadmium (Cd²⁺): In some MBLs, these ions can replace zinc and maintain catalytic activity, although often at a reduced level. asm.org For the Vmh protein, Cadmium could substitute for Zinc with 96% relative activity, while Cobalt only yielded 4% activity. asm.org
Copper (Cu²⁺): Copper ions have been shown to inhibit the activity of certain MBLs, such as NDM-1, thereby increasing the susceptibility of resistant bacteria to β-lactam antibiotics. researchgate.net
Manganese (Mn²⁺), Calcium (Ca²⁺), Magnesium (Mg²⁺): The effect of these ions varies widely depending on the specific enzyme. For instance, the Vmh protein showed no activity with Mn²⁺ and Ca²⁺, whereas the AsbM1 β-lactamase exhibited higher relative activity in their presence. asm.org
Interactive Data Table: Influence of Metal Ions on Metallo-β-Lactamase (MBL) Activity
| MBL Enzyme | Metal Ion | Effect on Activity | Source |
| General MBLs | Zn²⁺ | Required for catalytic activity. wiley.comnih.gov | wiley.comnih.gov |
| General MBLs | EDTA | Inactivates the enzyme by chelating metal ions. nih.govasm.org | nih.govasm.org |
| Vmh from V. vulnificus | Cd²⁺ | Can substitute for Zn²⁺ with 96% relative activity. asm.org | asm.org |
| Vmh from V. vulnificus | Co²⁺ | Slight activity (4%) compared to Zn²⁺. asm.org | asm.org |
| NDM-1 from E. coli | Cu²⁺ | Inhibits enzyme activity. researchgate.net | researchgate.net |
| AsbM1 from A. sobria | Mn²⁺, Mg²⁺, Ca²⁺ | Higher relative activity observed. asm.org | asm.org |
| BcII from B. cereus | Zn²⁺, Cd²⁺, Co²⁺, Mn²⁺ | Metal ion affinity decreases in the order Zn²⁺ > Cd²⁺ > Co²⁺ > Mn²⁺. asm.org | asm.org |
Other Biotransformation Pathways
While the hydrolysis of the β-lactam ring by β-lactamases is the most prominent pathway for the formation of benzylpenicilloate(2-), other enzymatic processes can also transform benzylpenicillin.
One such alternative pathway involves the interaction of benzylpenicillin with penicillin-binding proteins (PBPs), such as the exocellular DD-carboxypeptidase-transpeptidase from Actinomadura R39. In this process, the enzyme is acylated by benzylpenicillin, forming a stable benzylpenicilloyl-enzyme complex where the benzylpenicilloyl group is linked to a serine residue. nih.gov The breakdown of this stable complex does not always proceed via simple hydrolysis to release benzylpenicilloate. Instead, it can undergo fragmentation of the bound benzylpenicilloyl group, leading to different degradation products like N-formyl-D-penicillamine. uliege.be However, under certain denaturing conditions, the ester linkage in the complex becomes highly labile, and its hydrolysis releases benzylpenicilloate. nih.gov
Another significant biotransformation of benzylpenicillin is catalyzed by the enzyme Penicillin G acylase (PGA), also known as penicillin amidohydrolase. nih.gov This enzyme does not hydrolyze the β-lactam ring but rather cleaves the amide bond of the side chain. nih.govresearchgate.net This reaction yields two different products: 6-aminopenicillanic acid (6-APA) and phenylacetic acid. researchgate.netresearchgate.net This pathway is of immense industrial importance as 6-APA is the core intermediate used in the synthesis of numerous semi-synthetic penicillins and cephalosporins. researchgate.netfrontiersin.org Therefore, while it is a major biotransformation route for benzylpenicillin, it does not produce benzylpenicilloate(2-).
Finally, some β-lactamases can catalyze reactions other than simple hydrolysis. Certain class C β-lactamases, in the presence of alcohols like methanol (B129727) or ethanol, can perform alcoholysis on benzylpenicillin. This results in the formation of α-methyl or α-ethyl benzylpenicilloate esters, which are themselves substrates for the enzyme and are subsequently hydrolyzed to benzylpenicilloic acid. nih.gov
Reaction Mechanisms and Chemical Dynamics of Benzylpenicilloate 2
Epimerization Processes
The epimerization of (3S,5R,6R)-benzylpenicilloic acid at the C-5 position is a key transformation that exhibits distinct dependencies on the pH of the aqueous solution. rsc.org This process involves the opening and subsequent re-closure of the thiazolidine (B150603) ring, leading to the formation of the (5S,6R)-epimer. rsc.orgnih.gov
Thiazolidine Ring Opening and Re-closure Mechanisms
The central mechanism for the epimerization of benzylpenicilloate involves the reversible opening of the thiazolidine ring through the cleavage of the C–S bond. rsc.org This ring-opening allows for the inversion of the stereochemistry at the C-5 position, and subsequent re-closure of the ring yields the epimer. rsc.org The rate and pathway of this process are highly dependent on the pH of the solution. rsc.org
The rate of epimerization of (3S,5R,6R)-benzylpenicilloic acid at C-5 demonstrates three different dependencies on pH in an aqueous solution. rsc.org Below a pH of 6, the rate shows a sigmoidal dependence on pH. Between pH 6 and 12, the rate is independent of pH. Above pH 12, the rate becomes dependent on the hydroxide (B78521) ion concentration. rsc.org These varying dependencies are attributed to three distinct mechanistic pathways, all of which involve the opening of the thiazolidine ring by C–S bond fission and its subsequent re-closure to form the epimer. rsc.org
At a pH below 6, the epimerization reaction proceeds through the unimolecular ring opening of either the S-conjugate acid or the N-conjugate acid of benzylpenicilloate. rsc.org These two pathways are kinetically equivalent. rsc.org The rate of this process shows a sigmoidal dependence on pH in this range. rsc.org The pKa for the N-conjugate acid has been determined to be 5.14. rsc.org
At a pH above 12, the rate of epimerization becomes dependent on the concentration of hydroxide ions. rsc.org In this high pH range, the reaction is catalyzed by hydroxide ions and proceeds through the concerted opening of the thiazolidine ring to form an unprotonated imine intermediate. rsc.org
The epimerization of benzylpenicilloate at the C-5 position is understood to proceed through the formation of an iminium ion intermediate. nih.govresearchgate.net This occurs via the unimolecular opening of the thiazolidine ring. researchgate.net In contrast, the methyl ester of benzylpenicilloate undergoes ring opening through a base-catalyzed elimination process involving the C-6 hydrogen to form an enamine intermediate. researchgate.netrsc.orgresearchgate.net The formation of an iminium intermediate in the epimerization of benzylpenicilloic acid is supported by the observation that the process occurs without deuterium (B1214612) incorporation at C-5 or C-6 when conducted in D2O. core.ac.uk
The proposed mechanism for epimerization through an iminium intermediate involves the breaking of the covalent bond between C-5 and the sulfur atom at position 1, allowing for free rotation. nih.gov In the pH range of 7 to 7.4, the formation of an iminium intermediate facilitates the opening of the thiazolidine ring. nih.gov
Table 1: pH-Dependent Epimerization Mechanisms of Benzylpenicilloate(2-)
| pH Range | Mechanism | Key Intermediate(s) | Rate Dependence |
|---|---|---|---|
| < 6 | Unimolecular ring opening of S-conjugate or N-conjugate acid. rsc.org | S-conjugate acid, N-conjugate acid | Sigmoidal dependence on pH. rsc.org |
| 6 - 12 | Unimolecular opening of the neutral thiazolidine. rsc.org | Zwitterion rsc.orgzfin.orgebi.ac.uk | pH-independent. rsc.org |
| > 12 | Concerted hydroxide-ion-catalyzed ring opening. rsc.org | Unprotonated imine rsc.org | Hydroxide-ion dependent. rsc.org |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| (3S,5R,6R)-benzylpenicilloic acid |
| Benzylpenicilloate(2-) |
| (5S,6R)-benzylpenicilloic acid |
| S-conjugate acid of benzylpenicilloate |
| N-conjugate acid of benzylpenicilloate |
| Zwitterion of benzylpenicilloate |
| Imine |
| Iminium ion |
| Enamine |
| Methyl benzylpenicilloate |
| (5R,6R)-BPO |
| (5S,6R)-BPO |
| (5S,6R)-Bu-BPO |
| (5R,6R)-Bu-BPO |
| Benzylpenicillin |
| Penicilloic acid |
| Penillic acid |
| Penilloic acid |
| Benzylpenicillenic acid |
| Benzylpenamaldic acid |
| D-benzylpenicilloic acid |
| 6-aminopenicillanic acid |
| 7-aminocephalosporanic acid |
| Phenylacetamide |
| Ampicillin |
| Ampilloic acid |
pH-Dependent Reaction Pathways
pH-Independent Mechanisms (Zwitterion formation)
Kinetic Studies of Epimerization
The (3S,5R,6R)-benzylpenicilloate dianion, a primary degradation product of benzylpenicillin, undergoes a time-dependent epimerization at the C-5 position in aqueous solutions. nih.govcore.ac.uk This process results in the formation of its diastereoisomer, (3S,5S,6R)-benzylpenicilloate. nih.gov The reaction proceeds until an equilibrium is established, which favors the (5S,6R)-epimer. nih.gov Studies have shown that at equilibrium, the mixture consists of approximately 70% (5S,6R)-BPO and 30% of the original (5R,6R)-BPO isomer. nih.gov
The kinetics of this epimerization are significantly influenced by factors such as pH and temperature. The process is accelerated in basic media and at higher temperatures. nih.gov For instance, at a pD of ~7.4, the reaction reaches 70% conversion to the epimer in 24 hours at 37°C, whereas it takes 48 hours to reach the same conversion level at 23°C. nih.gov
The rate of epimerization shows distinct dependencies on pH. researchgate.net Below pH 6, the rate has a sigmoidal dependence on pH. Between pH 6 and 12, the reaction rate is largely pH-independent. researchgate.net Above pH 12, the rate becomes first-order in hydroxide ion concentration. researchgate.net
Table 1: Conversion Rates for the Epimerization of (5R,6R)-BPO Data sourced from a study monitoring the reaction using NMR spectroscopy. nih.gov
| Condition | Time | % Conversion to (5S,6R)-BPO |
| PBS/D₂O (pD~7.4), 23°C | 3 h | 15% |
| 24 h | 60% | |
| 48 h | 70% | |
| PBS/D₂O (pD~7.4), 37°C | 24 h | 70% |
| D₂O, 23°C | 3 h | 10% |
| 24 h | 30% | |
| 48 h | 45% |
Influence of Substituents on Reaction Rates (e.g., esters vs. dianion)
The rate of C-5 epimerization is highly dependent on the ionization state of the carboxyl groups in the benzylpenicilloate molecule. Esterification of these groups to form mono- or di-esters significantly reduces the reaction rate compared to the dianion form, particularly in solutions with a pH above 6. hud.ac.uk
Studies have quantified this effect, showing that above pH 6, the mono-methyl ester of benzylpenicilloate epimerizes 21 times more slowly than the dianion. The di-methyl ester is even less reactive, epimerizing 1700 times more slowly than the dianion. hud.ac.uk This dramatic decrease in reactivity is consistent with observations of related structures, such as Butylamine-Benzylpenicilloyl conjugates (Bu-BPO), which also show a much slower rate of epimerization compared to the free dianion of benzylpenicilloate. nih.gov The esterification of the carboxy group is noted to considerably reduce the rate of the spontaneous opening of the thiazolidine ring, which is a key step in the epimerization mechanism. nih.gov
Table 2: Relative Epimerization Rates of Benzylpenicilloate and its Esters (pH > 6) Data illustrates the deactivating effect of esterification on the epimerization rate compared to the dianion. hud.ac.uk
| Compound | Relative Reactivity (Compared to Dianion) |
| Benzylpenicilloate(2-) (Dianion) | 1 |
| Mono-methyl benzylpenicilloate | 1/21 |
| Di-methyl benzylpenicilloate | 1/1700 |
Structural Rearrangements and Isomerization
The primary structural rearrangement of benzylpenicilloate(2-) in solution is the epimerization at the C-5 carbon. This isomerization proceeds through a specific mechanistic pathway involving the reversible opening of the thiazolidine ring. researchgate.net
The widely accepted mechanism involves the formation of an iminium ion intermediate, which is the imine tautomer of benzylpenamaldic acid. nih.govresearchgate.netfrontiersin.org This process is initiated by the cleavage of the covalent bond between the C-5 carbon and the sulfur atom of the thiazolidine ring. nih.govfrontiersin.org This ring-opening allows for free rotation, and subsequent ring-closure through an intramolecular nucleophilic attack by the sulfur atom onto the C-5 iminium carbon can occur from either face, leading to the formation of both the original (5R,6R) and the epimerized (5S,6R) diastereoisomers. nih.gov
An alternative mechanism involving an enamine intermediate has also been proposed. frontiersin.org However, this pathway is thought to occur under different conditions, such as at a pH above 12 or with benzylpenicilloate ester derivatives. nih.govresearchgate.net For the benzylpenicilloate(2-) dianion under physiological and moderately alkaline conditions, the epimerization is understood to proceed predominantly via the iminium intermediate. nih.govresearchgate.netfrontiersin.org
Degradation Pathways Beyond Epimerization
While C-5 epimerization is a major transformation for benzylpenicilloate(2-), other degradation pathways exist. In acidic solutions, alongside epimerization, a key degradation route is the stereoselective decarboxylation of benzylpenicilloic acid to produce benzylpenilloic acid. core.ac.ukresearchgate.netnstl.gov.cn
Furthermore, the benzylpenamaldic acid intermediate, which is central to the epimerization pathway, is itself unstable. core.ac.uksemanticscholar.org It can undergo decomposition through hydrolysis to yield D-penicillamine and benzylpenaldic acid. core.ac.uksemanticscholar.org Benzylpenaldic acid is also unstable and readily undergoes decarboxylation to form benzylpenilloaldehyde. core.ac.ukannualreviews.org It is important to note that direct hydrolysis of the iminium intermediate formed during epimerization has not been experimentally observed. nih.gov
Stereochemical Investigations of Benzylpenicilloate 2
Identification and Characterization of Stereoisomers
The hydrolysis of the β-lactam ring in benzylpenicillin leads to the formation of benzylpenicilloic acid, which exists as the dianion Benzylpenicilloate(2-) at physiological pH. ebi.ac.uk The stereochemistry of the parent benzylpenicillin molecule dictates the initial stereochemistry of the resulting penicilloate (B82564). The natural and most common form, derived from benzylpenicillin, is (3S,5R,6R)-benzylpenicilloate. nih.gov However, under certain conditions, particularly in basic solutions, epimerization can occur at the C-5 and C-6 positions, leading to the formation of other stereoisomers. core.ac.uk
Research has identified and characterized several key stereoisomers of benzylpenicilloate. The primary epimerization occurs at the C-5 position, resulting in the (3S,5S,6R)-epimer. nih.gov Studies have shown that freshly prepared solutions of benzylpenilloate, another degradation product, can contain a 50:50 mixture of two epimers, indicating that C-5 epimerization is a significant process. nih.gov While epimerization at C-6 is also possible, it is generally observed to a lesser extent. core.ac.uk
The identification and distinction of these stereoisomers are primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, the ¹H-NMR spectrum of (3S,5R,6R)-benzylpenicilloate shows distinct signals for the protons at positions H-5 and H-6, which are shifted to higher fields and are more separated compared to the parent benzylpenicillin. nih.gov This allows for clear differentiation between the closed and opened β-lactam ring structures.
Table 1: Key Stereoisomers of Benzylpenicilloate(2-)
| Stereoisomer | Chirality at C-3 | Chirality at C-5 | Chirality at C-6 | Prevalence |
| (3S,5R,6R)-benzylpenicilloate | S | R | R | Major product from benzylpenicillin hydrolysis nih.gov |
| (3S,5S,6R)-benzylpenicilloate | S | S | R | Formed via epimerization at C-5 nih.gov |
| 6-epi-benzylpenicilloate | - | - | S | Minor product observed in basic solutions core.ac.uk |
This table provides a simplified overview of the primary stereoisomers discussed in the literature. The presence and ratio of these isomers can vary depending on the specific conditions.
Enantioselective and Diastereoselective Formation
The formation of Benzylpenicilloate(2-) is inherently linked to the stereochemistry of the starting material, benzylpenicillin. The enzymatic or chemical hydrolysis of a single enantiomer of benzylpenicillin will initially lead to a single enantiomer of benzylpenicilloate. However, the subsequent epimerization processes introduce diastereomers into the mixture.
The formation of different stereoisomers is a diastereoselective process, meaning one diastereomer is favored over another, although mixtures are common. nih.govmasterorganicchemistry.com The stability of the thiazolidine (B150603) ring and the surrounding chiral centers influences the equilibrium between these diastereomers. For example, the formation of benzylpenilloate can result in a 50:50 mixture of C-5 epimers, indicating a lack of significant diastereoselectivity in that specific degradation pathway under those conditions. nih.gov
Controlling the stereoselective formation of specific Benzylpenicilloate(2-) isomers is a significant challenge due to the dynamic nature of the epimerization process in solution. nih.govinflibnet.ac.in The development of methods to produce stereochemically pure isomers is crucial for detailed studies of their individual properties and biological activities. nih.govrijournals.com
Influence of Stereochemistry on Chemical Reactivity
The stereochemistry of Benzylpenicilloate(2-) has a profound impact on its chemical reactivity and its recognition by biological systems, particularly in the context of penicillin allergy. Different stereoisomers can exhibit varying stabilities and degradation pathways.
Studies have shown that even subtle changes in the stereochemistry of the benzylpenicilloyl (BPO) determinant, of which Benzylpenicilloate(2-) is a form, can significantly affect its recognition by Immunoglobulin E (IgE) antibodies in allergic individuals. nih.gov Research using butylamine-benzylpenicilloyl (Bu-BPO) conjugates as models for the major determinant has demonstrated that the (5R,6R) and (5S,6R) epimers have different immunoreactivities. nih.gov This highlights the critical role of stereochemistry in the allergic response to penicillin degradation products.
The stability of the different stereoisomers also varies. For instance, the (3S,5R,6R)-benzylpenicilloate has been reported to be completely stable for several days in both D₂O and physiological buffer solutions. nih.gov In contrast, the potential for epimerization at C-5 and C-6 suggests that other isomers may be less stable or exist in a dynamic equilibrium. core.ac.uk The opening of the thiazolidine ring, another degradation pathway, is also influenced by stereochemistry, proceeding through the formation of an enamine intermediate. researchgate.net
Computational Chemistry and Theoretical Characterization
Quantum Chemical Calculations (e.g., DFT Studies of Reaction Pathways)
Quantum chemical calculations, especially Density Functional Theory (DFT), have been instrumental in understanding the electronic structure and reactivity of benzylpenicilloate(2-) and related β-lactam derivatives. numberanalytics.com These methods are used to map out potential energy surfaces for chemical reactions, providing detailed information about transition states and reaction intermediates. diva-portal.org
Studies on the hydrolysis of β-lactam antibiotics have employed DFT to investigate the reaction pathways. For instance, the hydrolysis mechanism catalyzed by metallo-β-lactamases, which involves the formation of a penicilloate-like species, has been a key area of research. researchgate.netresearchgate.net DFT calculations help in understanding the role of metal ions, such as Zn(II), in activating the β-lactam ring for nucleophilic attack by a hydroxide (B78521) ion. researchgate.net
The reaction force, a concept derived from DFT calculations, has been used to analyze the synchronicity of bond-breaking and bond-forming events during the hydrolysis of the β-lactam ring. researchgate.net These studies reveal that the activation barrier is influenced by geometric rearrangements of the molecule as it proceeds along the reaction coordinate. researchgate.net
Key Findings from DFT Studies:
Reaction Energetics: Calculation of activation energies and reaction enthalpies for the hydrolysis of the β-lactam ring.
Transition State Geometry: Characterization of the geometry of the transition state, providing insights into the mechanism of bond cleavage.
Solvent Effects: Implicit and explicit solvation models are used to understand the influence of the surrounding medium on the reaction pathway. scielo.br
Molecular Modeling of Conformational Dynamics
Molecular dynamics (MD) simulations are a powerful tool for studying the conformational flexibility of molecules like benzylpenicilloate(2-). nih.gov These simulations provide a detailed picture of the molecule's motion over time, revealing the accessible conformations and the transitions between them.
For the closely related benzylpenicillin, MD simulations have shown that the thiazolidine (B150603) ring can adopt different puckered conformations. nih.gov In aqueous solution, these simulations predict the relative populations of different conformers, which are in good agreement with experimental NMR data. nih.gov This dynamic behavior is crucial for understanding how the molecule interacts with its biological targets.
Markov state models (MSMs) can be constructed from MD simulation data to describe the long-timescale conformational dynamics. core.ac.uk This approach allows for the identification of metastable conformational states and the kinetics of transitions between them, providing a more complete understanding of the molecule's dynamic landscape. core.ac.uk
Interactive Table: Conformational Preferences of Benzylpenicillin Thiazolidine Ring This table, based on findings for the related benzylpenicillin, illustrates how computational methods can determine conformational populations. nih.gov
| Conformer | Population (Gas Phase) | Population (Aqueous Solution) |
| Axial Carboxylate | Favored | 0.70 |
| Equatorial Carboxylate | Less Favored | 0.30 |
Data derived from quantum chemical calculations and molecular dynamics simulations of benzylpenicillin. nih.gov
Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding, Steric Effects)
The conformation and reactivity of benzylpenicilloate(2-) are significantly influenced by a network of intramolecular interactions. Computational methods allow for a detailed analysis of these forces.
In the gas phase, the conformation of benzylpenicillin is stabilized by intramolecular C-H···O hydrogen bonds and dispersion interactions. nih.gov These weak interactions play a crucial role in determining the preferred three-dimensional structure of the molecule.
Upon hydrolysis of the β-lactam ring to form penicilloate (B82564), the resulting carboxylate and secondary amine groups can participate in new intramolecular hydrogen bonds. The presence of two carboxylate groups in the dianion form introduces significant electrostatic repulsion, which is balanced by other interactions and solvation effects.
Studies on the interaction of penicilloate analogues with enzymes have highlighted the importance of the carboxylate group in forming strong hydrogen bonds with amino acid residues in the active site. acs.org For example, the thiazolidine carboxylate can interact with arginine and asparagine residues. acs.org
Reaction Mechanism Elucidation via Computational Methods
Computational methods have been pivotal in elucidating the detailed mechanisms of reactions involving benzylpenicilloate(2-) and its precursors. scielo.br This includes the mechanism of β-lactam ring hydrolysis, which is the basis of bacterial resistance to penicillin antibiotics.
The hydrolysis of the β-lactam ring catalyzed by β-lactamase enzymes proceeds through a covalent acyl-enzyme intermediate. acs.org Computational modeling of this process involves several steps:
Initial Complex Formation: Docking of the β-lactam into the enzyme active site.
Acylation: Nucleophilic attack by a serine residue on the β-lactam carbonyl carbon, leading to the formation of a tetrahedral intermediate and subsequent opening of the β-lactam ring to form the acyl-enzyme.
Deacylation: Hydrolysis of the acyl-enzyme to release the penicilloate and regenerate the free enzyme.
Quantum mechanics/molecular mechanics (QM/MM) methods are particularly well-suited for studying these enzymatic reactions. In this approach, the reacting species (the β-lactam and key active site residues) are treated with a high level of quantum mechanics theory, while the rest of the protein and solvent are described using a more computationally efficient molecular mechanics force field.
Computational studies have also investigated the uncatalyzed hydrolysis of β-lactams, providing a baseline for understanding the catalytic effect of enzymes. researchgate.net These studies have identified the key role of water molecules in proton transfer steps. scielo.br
Analytical Methodologies for Chemical Research on Benzylpenicilloate 2
Spectroscopic Analysis
Spectroscopic methods are fundamental in the structural characterization of Benzylpenicilloate(2-). These techniques provide detailed information about the molecular structure, functional groups, and electronic environment of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed molecular structure of Benzylpenicilloate(2-). Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the stereochemistry and monitor its stability in solution.
When benzylpenicillin (BP) is dissolved in an aqueous basic medium, it undergoes hydrolysis of the β-lactam ring to form (3S,5R,6R)-benzylpenicilloate, which can be readily identified by ¹H-NMR spectroscopy. frontiersin.org However, this initial product is not entirely stable and undergoes epimerization at the C-5 position to form the (3S,5S,6R)-benzylpenicilloate epimer. frontiersin.org This process can be monitored over time by observing changes in the ¹H-NMR spectrum, such as the displacement of signals for H-5 and H-6 and a decrease in the coupling constant between them. frontiersin.org For instance, the signal for H-6 shifts from approximately 4.55 ppm to 4.75 ppm, and the coupling constant (J) between H-5 and H-6 decreases from 5.3 Hz to 3.8 Hz, confirming the formation of the (5S,6R)-BPO epimer. frontiersin.org
Advanced 2D NMR techniques such as NOESY are used to confirm the stereochemistry. researchgate.net For example, in the benzylpenicilloyl structure, a NOE effect is observed between H-6 and H-3, confirming their spatial proximity. researchgate.net The complete assignment of proton and carbon signals is achieved through a combination of homonuclear (COSY, NOESY) and heteronuclear (HMQC, HMBC) experiments. nih.gov
| Proton | (3S,5R,6R)-BPO (δ, ppm) | (3S,5S,6R)-BPO (δ, ppm) | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | - | - | - |
| H-5 | 4.86 | Shifts to higher field | J₅,₆ = 9.6 Hz (initial), decreases to 3.8 Hz upon epimerization |
| H-6 | 4.25 | Shifts from 4.55 to 4.75 | J₅,₆ = 9.6 Hz (initial), decreases to 3.8 Hz upon epimerization |
| gem-Methyl | Increase in gap between chemical shifts upon epimerization | Increase in gap between chemical shifts upon epimerization | - |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Intermediate Detection
UV-Vis spectroscopy is a valuable tool for detecting and monitoring the formation of intermediates during the degradation of benzylpenicillin and its derivatives. core.ac.uk While Benzylpenicilloate(2-) itself has limited specific absorbance, its formation or subsequent reactions can be tracked by observing changes in the UV-Vis spectrum. bioglobax.com
A key application is the detection of the unstable intermediate, D-benzylpenamaldic acid. semanticscholar.org When a solution of D-α-benzylpenicilloate is treated with mercuric chloride at a neutral pH, an intense ultraviolet absorption peak emerges at approximately 280 nm. semanticscholar.org This peak is attributed to the formation of D-benzylpenamaldic acid, which exists in tautomeric equilibrium with benzylpenicilloate. semanticscholar.org This intermediate is significant as it is a Schiff base that can readily decompose to D-penicillamine and benzylpenaldic acid. semanticscholar.org In HPLC analysis, UV detectors are commonly set at wavelengths between 208 nm and 290 nm to monitor the parent drug and its degradation products. nih.govnih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the key functional groups present in the Benzylpenicilloate(2-) molecule, providing a "chemical fingerprint" of the compound. nih.govbruker.com The hydrolysis of the β-lactam ring in benzylpenicillin to form benzylpenicilloate results in distinct changes in the IR spectrum. The highly strained four-membered β-lactam carbonyl (C=O) stretching frequency, typically seen around 1775 cm⁻¹ in penicillin, disappears. mdpi.com It is replaced by the appearance of a carboxylate (COO⁻) group and a secondary amide group, which have characteristic absorption bands. mdpi.com Fourier Transform Infrared (FT-IR) spectroscopy, often combined with chemometric methods, can be used for the simultaneous determination of penicillin G and its degradation products in mixtures. nih.gov
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Carboxylate (R-COO⁻) | Asymmetric Stretch | 1610 - 1550 |
| Carboxylate (R-COO⁻) | Symmetric Stretch | 1420 - 1300 |
| Amide (Amide I) | C=O Stretch | 1680 - 1630 |
| Amide (Amide II) | N-H Bend & C-N Stretch | 1570 - 1515 |
| Thiazolidine (B150603) Ring | C-S Stretch | 700 - 600 |
| Aromatic Ring (Phenyl) | C=C Stretch | ~1600, ~1475 |
Mass Spectrometry (MS) for Structural Confirmation
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable technique for the definitive identification and structural confirmation of Benzylpenicilloate(2-) and other degradation products. pku.edu.cnmsacl.org High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the elemental composition of the molecule. lcms.cz
Tandem mass spectrometry (MS/MS) is used to obtain structural information through fragmentation analysis. chromatographyonline.com In a typical LC-MS/MS method, Benzylpenicilloate(2-) is first separated chromatographically and then ionized, commonly using electrospray ionization (ESI) in either positive or negative mode. pku.edu.cnnih.gov The precursor ion corresponding to the protonated or deprotonated molecule is selected and fragmented to produce a characteristic pattern of product ions, which confirms the structure. For example, in the analysis of penicillin G degradation, penicilloic acid is identified as a major product in wastewater and aquatic environments using LC-ESI/MS. pku.edu.cn
| Parameter | Typical Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Mass Analyzer | Triple Quadrupole (QqQ), Orbitrap |
| Acquisition Mode | Multiple Reaction Monitoring (MRM), Full Scan, Product Ion Scan |
| Precursor Ion [M-H]⁻ (for Penicilloic Acid) | m/z 351 (approx.) |
| Collision Gas | Argon or Nitrogen |
Chromatographic Separation Techniques
Chromatographic methods are essential for separating Benzylpenicilloate(2-) from the parent drug, benzylpenicillin, and other related degradation products in complex mixtures. This separation is crucial for accurate quantification, purity assessment, and degradation monitoring.
High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Monitoring
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of benzylpenicillin and its degradation products, including Benzylpenicilloate(2-). nih.gov Stability-indicating HPLC methods are developed to separate the active pharmaceutical ingredient from all potential degradation products, thus allowing for accurate monitoring of drug stability and purity over time. nih.govchromatographyonline.com
Several HPLC modes have been successfully employed, including reversed-phase (RP-HPLC) and ion-exchange chromatography. core.ac.uknih.gov In a common RP-HPLC setup, a C18 column is used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). rsc.orgrsc.org An anion-exchange HPLC system has also been developed that effectively separates penicillin G from five of its degradation products, with benzylpenicilloic acid showing a retention time of 19.5 minutes. nih.gov Another UHPLC-MS method reported a retention time of 5.20 minutes for penicilloic acid. chromatographyonline.com The choice of column, mobile phase composition, pH, and detector allows for the optimization of the separation. core.ac.uk
| Parameter | Method 1 nih.gov | Method 2 chromatographyonline.com | Method 3 pku.edu.cn |
|---|---|---|---|
| Chromatography Type | Anion-Exchange HPLC | UHPLC-MS | Reversed-Phase HPLC |
| Column | Not specified | Not specified | Waters SymmetryShield™ RP18 (150 x 2.1 mm, 5 µm) |
| Mobile Phase | Not specified | Not specified | A: 0.1% formic acid in water with 1 mM ammonium (B1175870) acetate (B1210297) (pH 2.7); B: Acetonitrile |
| Detection | Not specified | Mass Spectrometry (MS) | Mass Spectrometry (ESI-MS) |
| Retention Time (Benzylpenicilloic Acid) | 19.5 min | 5.20 min | Not specified |
Other Chromatographic Approaches
Beyond conventional High-Performance Liquid Chromatography (HPLC), other chromatographic techniques, such as Thin-Layer Chromatography (TLC) and Capillary Electrophoresis (CE), serve as valuable tools for the analysis of benzylpenicilloate(2-) and related compounds. These methods offer alternative separation mechanisms and can be particularly useful for preliminary screening, purity assessment, and analysis of complex mixtures. nih.govlongdom.org
Thin-Layer Chromatography (TLC)
TLC is a simple, cost-effective, and rapid chromatographic technique used for the separation and identification of non-volatile mixtures. longdom.orgwikipedia.org It is frequently employed for the preliminary screening of β-lactam antibiotics and their degradation products, including benzylpenicilloate(2-). nih.govlongdom.org The separation principle relies on the differential partitioning of analytes between a stationary phase, typically a thin layer of silica (B1680970) gel on a plate, and a liquid mobile phase that moves up the plate via capillary action. wikipedia.org
In the analysis of penicillin derivatives, silica gel GF254 plates are commonly used as the stationary phase. nih.gov The choice of mobile phase is critical for achieving effective separation. Various solvent systems can be employed, and their composition is optimized to resolve structurally similar compounds. nih.gov Detection of the separated spots can be achieved by viewing the plate under UV light (254 nm or 366 nm) or by exposing it to iodine vapor, which reacts with the compounds to produce visible brown or yellow spots. nih.govwikipedia.org For enhanced specificity, colorimetric reactions can be performed directly on the plate. nih.gov While primarily a qualitative or semi-quantitative tool, TLC is valuable for monitoring the degradation of benzylpenicillin to benzylpenicilloate and for identifying impurities. longdom.org
Capillary Electrophoresis (CE)
Capillary Electrophoresis is a high-resolution separation technique that separates analytes based on their electrophoretic mobility in an electric field applied across a narrow capillary tube. nih.govlibretexts.org This method is particularly well-suited for the analysis of charged species like benzylpenicilloate(2-), which is the dianion of benzylpenicilloic acid. ebi.ac.uk CE offers high separation efficiency and requires only minute sample volumes. researchgate.net
Due to the structural similarities among penicillin derivatives, conventional Capillary Zone Electrophoresis (CZE) can be challenging. researchgate.net To overcome this, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is often employed. MEKC introduces micelles into the buffer solution, which act as a pseudo-stationary phase, allowing for the separation of both charged and neutral molecules based on their partitioning between the micelles and the surrounding aqueous buffer. researchgate.net This technique has proven effective for the simultaneous separation of multiple penicillin derivatives. researchgate.net
Table 1: Comparison of Other Chromatographic Approaches for Benzylpenicilloate(2-) Analysis
| Feature | Thin-Layer Chromatography (TLC) | Capillary Electrophoresis (CE) |
|---|---|---|
| Principle | Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase. wikipedia.org | Separation based on differential migration of analytes in an electric field within a capillary. libretexts.org |
| Stationary Phase | Silica gel GF254 plates. nih.gov | Fused-silica capillary (often with modified internal surfaces or buffer additives like micelles). libretexts.orgresearchgate.net |
| Mobile Phase / Buffer | Various organic solvent mixtures (e.g., mixtures containing ethyl acetate, acetone, methanol). nih.gov | Aqueous buffers; surfactants (e.g., sodium dodecyl sulfate) are added for MEKC mode. researchgate.net |
| Common Application | Rapid screening, purity checks, monitoring reaction progress. nih.govlongdom.org | High-resolution separation of complex mixtures, analysis of charged molecules, simultaneous determination of multiple derivatives. nih.govresearchgate.net |
| Detection | UV light (254/366 nm), iodine vapor, specific colorimetric reagents. nih.govwikipedia.org | UV-Vis absorbance detector integrated into the capillary system. researchgate.net |
Electrochemical Methods for Mechanistic Studies
Electrochemical methods are powerful analytical techniques for investigating the redox properties and reaction mechanisms of electroactive compounds like benzylpenicilloate(2-) and its precursors. Techniques such as voltammetry and polarography measure the current response of a substance to a controlled potential, providing insights into electron transfer processes, reaction kinetics, and structural transformations. mdpi.comuonbi.ac.ke
Cyclic Voltammetry (CV) has been utilized to study the complex reactions of penicillin derivatives. For instance, research on the epimerization of benzylpenicilloate in alkaline aqueous solutions has employed electrochemical analysis. grafiati.com CV can track the formation and transformation of species in solution by observing their characteristic oxidation or reduction peaks. The study of Penicillin G, the precursor to benzylpenicilloate, using CV with a glassy carbon electrode reveals a well-defined, irreversible oxidation peak. uonbi.ac.ke The irreversible nature of this peak suggests that the product of the electron transfer reaction is electrochemically inactive or undergoes a rapid follow-up chemical reaction. uonbi.ac.ke This is consistent with the known instability of the oxidized penicillin radical, which rapidly leads to the formation of degradation products, including benzylpenicilloate.
Differential Pulse Polarography (DPP) and linear scan voltammetry are other electrochemical techniques that have been applied to the analysis of β-lactam antibiotics and their degradation products. dntb.gov.ua These methods offer high sensitivity and can be used to determine the concentration of specific species and to study their degradation pathways. For example, DPP has been used to analyze cephalosporins, which share the β-lactam ring structure with penicillins, and their degradation products. dntb.gov.ua By monitoring changes in the voltammetric signals over time or under different conditions (e.g., pH), researchers can elucidate the mechanisms of hydrolysis and other degradation reactions that lead from the parent antibiotic to products like benzylpenicilloate.
Table 2: Application of Electrochemical Methods in Benzylpenicilloate-Related Studies
| Electrochemical Technique | Analyte/System | Purpose of Study | Key Findings/Observations |
|---|---|---|---|
| Cyclic Voltammetry (CV) | Benzylpenicilloate | Investigation of epimerization in alkaline solutions. grafiati.com | Provides data on the transformation between different stereoisomers. |
| Cyclic Voltammetry (CV) | Penicillin G (precursor) | Determination and study of oxidation mechanism. uonbi.ac.ke | Shows a single, irreversible oxidation peak, indicating a complex and rapid follow-up reaction after electron transfer. uonbi.ac.ke |
| Differential Pulse Polarography (DPP) | Cephalosporins (related β-lactams) and degradation products | Determination and mechanistic studies of degradation. dntb.gov.ua | Enables sensitive detection and quantification of degradation products, aiding in kinetic analysis. dntb.gov.ua |
| Linear Scan Voltammetry | Cephalosporins (related β-lactams) | Determination and analysis. dntb.gov.ua | Complements DPP in studying the electrochemical behavior of β-lactam compounds during degradation. dntb.gov.ua |
Derivatives and Analogues of Benzylpenicilloate 2 in Chemical Synthesis
Synthesis of Ester Derivatives
The esterification of the carboxylic acid groups of benzylpenicilloate or its precursor, benzylpenicillin, is a common strategy to create derivatives with altered physicochemical properties. rdd.edu.iq The synthesis of benzylpenicillin esters can be achieved through esterification reactions with various alcohols in the presence of an acid catalyst. rdd.edu.iq
One documented method involves the reaction of benzylpenicillin with alcohols such as methanol (B129727), ethanol, and propanol, using concentrated sulfuric acid as a catalyst. rdd.edu.iq The resulting esters are then purified using techniques like column chromatography and characterized by spectroscopic methods including FTIR and 1H-NMR, as well as elemental analysis. rdd.edu.iq For instance, the synthesis of a methyl ester derivative of benzylpenicilloate has been reported. rsc.org The alkaline hydrolysis of this (3S,5R,6R)-methyl benzylpenicilloate has been a subject of kinetic studies to understand the stability of the molecule. rsc.org
In other synthetic approaches, the dimethyl ester of a derivative of isopenillic acid has been prepared through the esterification of a product obtained from the pyrolysis of methyl benzylpenicilloate. core.ac.uk Furthermore, β-esters of penicilloic acid can be prepared through the selective saponification of the corresponding α,β-diesters, where one equivalent of alkali preferentially cleaves the α-ester group. annualreviews.org The methyl ester of benzylpenicillin has also been used as a starting material, which upon treatment with mercuric chloride, can yield the methyl ester of D-penicillamine. annualreviews.org
Table 1: Examples of Synthesized Benzylpenicillin Ester Derivatives and Spectroscopic Data This table is interactive. Click on the headers to sort.
| Derivative Name | Reactant Alcohol | Key FTIR Peaks (cm⁻¹) rdd.edu.iq | Key ¹H-NMR Signals (δ, ppm) rdd.edu.iq |
|---|---|---|---|
| Methyl Benzylpenicilloate | Methanol | 2960 (C-H), 1745 (C=O ester), 3570 (N-H amide) | 1.25-1.55 (CH₃), 3.30-4.62 (CH₂), 5.21 (propiolactam CH), 7.15-7.31 (benzene), 8.01 (NH) |
| Ethyl Benzylpenicilloate | Ethanol | 2964 (C-H), 1744 (C=O ester), 3571 (N-H amide) | 1.29-1.56 (CH₃), 3.31-4.64 (CH₂), 5.23 (propiolactam CH), 7.18-7.33 (benzene), 8.02 (NH) |
| Propyl Benzylpenicilloate | Propanol | 2968 (C-H), 1743 (C=O ester), 3569 (N-H amide) | 0.95-1.52 (CH₃), 2.11-4.35 (CH₂), 5.19 (propiolactam CH), 7.11-7.36 (benzene), 8.03 (NH) |
Amide Derivatives and Conjugates
Amide derivatives of benzylpenicilloate are of significant interest, primarily because they mimic the way penicillin binds to proteins in vivo. The reaction between the electrophilic β-lactam ring of benzylpenicillin and nucleophilic amino groups on proteins leads to the formation of a stable benzylpenicilloyl amide conjugate. frontiersin.org This conjugate is considered the major antigenic determinant in penicillin allergy. frontiersin.orgnih.gov
To study this phenomenon, researchers synthesize model amide conjugates. A common approach involves reacting benzylpenicillin with low molecular weight amines or polymers containing amine groups. frontiersin.orgresearchgate.net For example, benzylpenicilloyl-butylamine (Bu-BPO) has been used as a simple model compound, formed through the instantaneous aminolysis of the β-lactam ring when benzylpenicillin is reacted with butylamine (B146782) in an aqueous medium. frontiersin.org
More complex conjugates are created using polymers as carriers to mimic proteins. nih.gov These include penicilloyl-polylysine (PPL) and benzylpenicilloyl-octalysine (BP-OL), where the benzylpenicilloyl group is attached via an amide bond to the lysine (B10760008) polymer. frontiersin.orgnih.gov The synthesis of simple amides, such as the α-amide and N-ethylamide of benzylpenicilloic acid, has also been achieved by treating benzylpenicillin with ammonia (B1221849) and ethylamine, respectively. rsc.org General methods for amide synthesis, such as reacting a carboxylic acid derivative with an amine, are applicable for creating a diverse range of these compounds. google.comsphinxsai.com
Table 2: Examples of Benzylpenicilloyl Amide Derivatives and Conjugates This table is interactive. Click on the headers to sort.
| Amide Derivative/Conjugate | Amine/Carrier Molecule | Significance/Use |
|---|---|---|
| Benzylpenicilloyl-Amide (General) | Proteins (in vivo) | Major antigenic determinant of penicillin allergy. frontiersin.orgnih.gov |
| Benzylpenicilloyl-Butylamine (Bu-BPO) | Butylamine | Simple monomer model for studying major determinants. frontiersin.orgresearchgate.net |
| Penicilloyl-Polylysine (PPL) | Poly-L-lysine | Multivalent carrier conjugate used in allergy diagnostics. frontiersin.orgnih.gov |
| Benzylpenicilloyl-Octalysine (BP-OL) | Octalysine | Multivalent carrier conjugate used in allergy diagnostics. frontiersin.orgnih.gov |
| α-Amide of Benzylpenicilloic Acid | Ammonia | Simple amide derivative for chemical studies. rsc.org |
| N-Ethylamide of Benzylpenicilloic Acid | Ethylamine | Simple amide derivative for chemical studies. rsc.org |
Exploration of Structural Modifications and Their Chemical Stability
The chemical stability of benzylpenicilloate and its derivatives is a critical factor, as structural changes can occur under various conditions, affecting their properties and immunological recognition. frontiersin.orgnih.gov The stability is highly dependent on pH and the specific structure of the derivative. frontiersin.org
One of the most significant transformations is the epimerization at the C-5 stereocenter. frontiersin.orgnih.gov In aqueous solutions, the naturally occurring (5R,6R)-benzylpenicilloate can convert to its (5S,6R) epimer. frontiersin.org The rate of this epimerization is influenced by the molecular structure and pH, with the process having important implications for the reproducibility of diagnostic tests. frontiersin.orgnih.gov
Another key reaction pathway involves the opening of the thiazolidine (B150603) ring. rsc.org Studies on (3S,5R,6R)-methyl benzylpenicilloate have shown that its hydrolysis is accompanied by a competing elimination reaction across the C6-C5 bond. rsc.org This reaction reversibly generates an enamine intermediate and is competitive with ester hydrolysis over a pH range of 4 to 11. rsc.org
The initial formation of benzylpenicilloate itself is a result of instability. The strained β-lactam ring of benzylpenicillin is susceptible to nucleophilic attack. frontiersin.org In aqueous solutions with increasing basicity (pH above 7.2), the β-lactam ring readily opens to form benzylpenicilloate. frontiersin.orgnih.gov The stability of the resulting benzylpenicilloate structure is partly attributed to the formation of intramolecular hydrogen bonds, for instance, between the carboxylic group at position 3 and the hydrogen on the N-4 atom of the thiazolidine ring. frontiersin.org Free penicilloic acids can also undergo slow decarboxylation at room temperature. annualreviews.org
Table 3: Chemical Stability and Structural Modifications of Benzylpenicilloate Derivatives This table is interactive. Click on the headers to sort.
| Derivative | Condition | Observed Instability / Reaction |
|---|---|---|
| Benzylpenicillin (BP) | Aqueous, pH > 7.2 | Opening of β-lactam ring to form Benzylpenicilloate (BPO). frontiersin.orgnih.gov |
| (5R,6R)-Benzylpenicilloate (BPO) | Aqueous solution | Epimerization at C-5 to form (5S,6R)-BPO. frontiersin.orgnih.gov |
| (3S,5R,6R)-Methyl Benzylpenicilloate | Aqueous, pH 4-11 | Thiazolidine ring opening via C5-C6 elimination to form an enamine intermediate. rsc.org |
| Free Penicilloic Acids | Aqueous solution, room temperature | Slow decarboxylation. annualreviews.org |
Environmental and Biochemical Research Contexts
Fate of Benzylpenicilloate(2-) in Aqueous and Biological Systems
Benzylpenicilloate(2-), the dianion of benzylpenicilloic acid, is a principal degradation product of benzylpenicillin (Penicillin G). core.ac.uknih.gov Its behavior and stability in aqueous and biological environments are critical areas of research, particularly concerning antibiotic persistence and environmental impact. Benzylpenicilloate(2-) is the major form of the molecule present at a physiological pH of 7.3. nih.gov
The formation of benzylpenicilloate occurs through the hydrolysis of the β-lactam ring in benzylpenicillin. wikipedia.org This process can happen abiotically in aqueous solutions or be mediated by enzymes like β-lactamases produced by bacteria. wikipedia.orgacs.org Studies on the environmental fate of Penicillin G have identified penicilloic acid as a main degradation product in surface waters. capes.gov.br For instance, in one study of a river receiving wastewater from a penicillin production facility, penicilloic acid accounted for 20.4% of the total concentration of Penicillin G and its primary degradation products at a sampling site 30 km from the discharge point. nih.gov
In biological systems, the formation of benzylpenicilloate has been observed following the breakdown of enzyme-antibiotic complexes. For example, when the exocellular DD-carboxypeptidase-transpeptidase from the bacterium Actinomadura R39 forms a complex with benzylpenicillin, subsequent denaturation and enzymatic degradation of this complex leads to the release of benzylpenicilloate. nih.govebi.ac.uk
A key characteristic of benzylpenicilloate in aqueous solutions is its tendency to undergo epimerization at the C-5 position. wikipedia.orgnih.gov In alkaline aqueous solutions, the initially formed hydrolytic product, (5R,6R)-benzylpenicilloic acid, slowly isomerizes to the (5S,6R)-epimer until an equilibrium is reached. nih.gov Research indicates that this epimerization proceeds through an imine tautomer of benzylpenamaldate. nih.gov At equilibrium, the (5S,6R)-benzylpenicilloate is the favored product. nih.govnih.gov The rate of this epimerization is influenced by both pH and temperature, accelerating in more basic conditions and at higher temperatures. nih.gov
The stability of benzylpenicilloate and its epimers is a significant factor in their environmental persistence. While the β-lactam ring is opened, making it inactive as an antibiotic, the resulting penicilloic acid structure can persist. However, it is also subject to further degradation. Under acidic conditions (e.g., pH 2.5), benzylpenicilloic acid degrades rapidly. acs.org
| Condition | Observation | Key Findings | Source |
|---|---|---|---|
| Alkaline Aqueous Solution (pH 7.4 and 10.0) | Epimerization | The initial (5R,6R)-benzylpenicilloate isomerizes to the more stable (5S,6R)-epimer, reaching equilibrium over time. nih.gov | nih.gov |
| Acidic Aqueous Solution (pH 2.5) | Degradation | Rapid formation of benzylpenillic acid from benzylpenicilloic acid is observed. acs.org | acs.org |
| Surface Water | Degradation Product | Identified as a major degradation product of Penicillin G, comprising 20.4% of total measured concentrations in one study. nih.gov | nih.gov |
| Buffered Solution (with Sodium Citrate) | Degradation Product | Penicilloic acid is a major degradation product of benzylpenicillin stored in buffered solutions. biorxiv.org | biorxiv.org |
| Enzyme-Complex Breakdown (Actinomadura R39) | Release | Released upon hydrolysis of a labile ester linkage formed between the benzylpenicilloyl group and a serine residue of the enzyme. nih.gov | nih.gov |
Role as a Reference Compound in Antibiotic Degradation Studies
Benzylpenicilloic acid is frequently used as a reference compound in kinetic and mechanistic studies of benzylpenicillin degradation. acs.orgresearchgate.net Because it is a primary and often unstable intermediate in the degradation pathway of Penicillin G, understanding its formation and subsequent transformation is essential for building accurate models of how the parent antibiotic breaks down under various conditions. acs.orgebi.ac.uk
In these studies, researchers often synthesize or prepare purified benzylpenicilloic acid to investigate individual steps in the complex degradation sequence of benzylpenicillin. researchgate.net By monitoring the concentration of benzylpenicilloic acid over time, alongside the parent drug and other breakdown products like benzylpenillic acid and benzylpenamaldic acid, scientists can determine reaction rate constants and elucidate the complete degradation scheme. acs.orgebi.ac.uk
For example, high-pressure liquid chromatography (HPLC) methods have been developed to separate and quantify benzylpenicillin and its degradation products, including benzylpenicilloic acid. nih.govresearchgate.net In one study investigating the acidic degradation of Penicillin G, benzylpenicilloic acid was monitored by ion-pair reversed-phase HPLC. acs.org Its rapid conversion to benzylpenillic acid was a key observation that helped to refine a proposed degradation pathway. acs.org The use of benzylpenicilloic acid as a starting material in such experiments allows for the direct study of its specific reaction kinetics, which would be difficult to isolate if only the parent Penicillin G was used. researchgate.net
Research on Microbial Metabolism of Benzylpenicilloate(2-)
Research into the soil microbiome has revealed that some bacteria can not only resist antibiotics but can also consume them as a source of nutrients. acs.orgnih.gov Benzylpenicilloate is a key intermediate in the microbial catabolism of benzylpenicillin. acs.orgnih.govresearchgate.net
The established microbial degradation pathway involves a multi-step enzymatic process. acs.orgnih.gov
Hydrolysis of Penicillin G : First, bacteria possessing β-lactamase enzymes cleave the β-lactam ring of benzylpenicillin, producing benzylpenicilloic acid. acs.orgresearchgate.net
Amide Bond Cleavage : Benzylpenicilloic acid then serves as a substrate for an amidase enzyme (also referred to as benzylpenicilloic acid amidase or a hydrolase). acs.orgnih.govresearchgate.net This enzyme hydrolyzes the amide bond, splitting the molecule into two components: phenylacetic acid and D-penicillamine. acs.org
Entry into Central Metabolism : The resulting phenylacetic acid can be further metabolized by the bacteria through a dedicated catabolic pathway (the phenylacetic acid catabolon). acs.orgnih.gov This breaks it down into fundamental metabolic intermediates like acetyl-CoA and succinyl-CoA, which can then enter the cell's central metabolic cycles, such as the Krebs cycle, to provide carbon and energy for growth. acs.org
Studies have identified specific bacterial isolates capable of this catabolic activity and the genes responsible. nih.govnih.gov Genomic and transcriptomic analyses of soil bacteria that can grow on penicillin as their sole carbon source showed upregulation of β-lactamase, amidase, and the phenylacetic acid catabolon genes. nih.gov In one study, a hydrolase from a specific gene cluster (the put operon) was shown to degrade benzylpenicilloic acid in vitro. nih.gov Furthermore, researchers have successfully engineered Escherichia coli strains to grow on benzylpenicilloic acid by co-expressing the necessary enzymes, demonstrating the viability of this metabolic pathway. nih.gov This line of research opens potential avenues for bioremediation of environments contaminated with β-lactam antibiotics. acs.orgnih.gov
| Enzyme | Abbreviation | Function | Source |
|---|---|---|---|
| β-Lactamase | BL | Hydrolyzes the β-lactam ring of benzylpenicillin to form benzylpenicilloic acid. | acs.orgresearchgate.net |
| Benzylpenicilloic Acid Amidase / Hydrolase | BPAA / Put1 | Hydrolyzes the amide bond of benzylpenicilloic acid to yield phenylacetic acid and D-penicillamine. | nih.govresearchgate.netresearchgate.net |
| Phenylacetic Acid (PAA) Catabolon Enzymes | - | Degrade phenylacetic acid into central metabolic intermediates (e.g., acetyl-CoA). | acs.orgnih.gov |
Emerging Research Avenues and Future Directions
Advanced Mechanistic Investigations
Recent research has delved into the complex degradation pathways of penicillin derivatives, offering deeper insights into the formation and subsequent reactions of benzylpenicilloate. The alkaline hydrolysis of (3S,5R,6R)-methyl benzylpenicilloate is not a simple process; it involves a competing elimination reaction that opens the thiazolidine (B150603) ring to form an enamine intermediate. researchgate.net This reversible reaction occurs across the C6–C5 bond and is competitive with the hydrolysis of the ester function over a pH range of 4–11. researchgate.net
Further studies have explored the oxidative degradation of penicillin G, the precursor to benzylpenicilloate, using strong oxidizing agents like chromium trioxide. nih.gov These investigations reveal that the degradation is subject to acid catalysis and that the reaction rates can be enhanced by the presence of certain metal ions, which form complexes with the penicillin molecule. nih.gov The stoichiometry of this oxidation indicates that three moles of penicillin G react with two moles of the chromium(VI) species. nih.gov Similarly, oxidation by permanganate (B83412) ions in an alkaline medium has also been studied, providing alternative mechanistic pathways for the degradation of penicillin-type antibiotics. tjpr.org Understanding these varied degradation mechanisms is crucial for predicting the environmental fate of these compounds and for developing effective remediation strategies.
A significant aspect of recent mechanistic study has been the investigation into the stereochemistry of benzylpenicilloyl derivatives and its impact on immunological recognition. It has been observed that benzylpenicilloyl structures can undergo an epimerization process at the C-5 position. nih.gov In vitro immunoassays using stereochemically pure epimers of a butylamine-benzylpenicilloyl conjugate, a model for the major determinant of penicillin allergy, have shown that any change in the chemical structure of the antigenic determinant significantly affects its recognition by specific IgE antibodies. nih.gov This highlights the importance of stereochemical purity in diagnostic reagents for penicillin allergy. nih.gov
Novel Synthetic Approaches
The development of novel synthetic methodologies is a cornerstone of modern medicinal chemistry and has implications for the study of compounds like benzylpenicilloate, even though it is primarily a degradation product. sotelolab.esmdpi.com The focus is often on creating molecular diversity through efficient and environmentally friendly methods. sotelolab.es Multicomponent reactions (MCRs) have emerged as powerful strategies, allowing for the construction of complex molecules from simple starting materials in a few steps, often without the need to isolate intermediates. sotelolab.es These approaches prioritize atom economy, time savings, and cost-effectiveness. sotelolab.es
While direct synthesis of benzylpenicilloate is less common, the synthesis of related β-lactam structures and their derivatives is an active area of research. Advances in radical cross-coupling reactions, for example, provide new ways to construct complex heterocyclic structures that are prevalent in pharmaceuticals. drughunter.com The use of biocatalysis combined with decarboxylative cross-coupling can rapidly generate saturated heterocycles, which are traditionally challenging to synthesize. drughunter.com
Furthermore, the synthesis of key intermediates for β-lactam antibiotics, such as 7-aminocephalosporanic acid (7-ACA), has been a major focus, leading to the development of numerous semisynthetic cephalosporins. nih.gov The evolution of synthetic techniques has also enabled the creation of fully synthetic β-lactams with increased complexity, moving beyond simple achiral molecules. nih.gov These advancements in synthetic chemistry could potentially be adapted for the specific synthesis of benzylpenicilloate and its analogues for research and diagnostic purposes.
Integration of Multi-Omics Data in Degradation Studies
The study of benzylpenicilloate degradation is increasingly benefiting from the integration of multi-omics data, which provides a holistic view of the biological processes involved. nih.govpharmalex.com This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to understand the complex interplay of molecules within a biological system. nih.govrsc.org By assessing the flow of information from the genetic level to the functional protein and metabolite level, researchers can gain a more complete picture of how microorganisms or biological systems respond to and break down compounds like benzylpenicillin. nih.gov
In the context of toxicology and environmental science, integrating multiple omics datasets can significantly improve the ability to detect and understand the response of a biological pathway to a chemical exposure. researchgate.net For instance, when studying the microbial degradation of antibiotics, a multi-omics approach can help identify the specific genes that are upregulated, the enzymes that are produced, and the metabolic pathways that are activated in response to the presence of the antibiotic and its degradation products like benzylpenicilloate. This can lead to a more systemic understanding of the degradation process, moving beyond the identification of single biomarkers. researchgate.net
The development of computational tools and methods for multi-omics data integration is a rapidly advancing field. arxiv.org Techniques such as Multi-Omics Factor Analysis (MOFA) and kernel-based approaches are being used to model the complex and often nonlinear interactions between different biological layers. arxiv.org These methods are crucial for handling the high dimensionality and heterogeneity of omics data. arxiv.org The application of these integrative approaches to the study of benzylpenicilloate degradation can help in unraveling the underlying biological mechanisms at multiple levels, from the initial enzymatic attack on the penicillin molecule to the subsequent processing of the benzylpenicilloate intermediate. nih.gov This deeper understanding can inform the development of bioremediation strategies and provide insights into the mechanisms of antibiotic resistance.
Development of High-Throughput Analytical Platforms
The need for rapid and efficient monitoring of compounds like benzylpenicilloate in various matrices has driven the development of high-throughput analytical platforms. mdpi.com These platforms are essential for applications ranging from environmental monitoring to clinical diagnostics and drug discovery. nih.govamericanpharmaceuticalreview.com A key innovation in this area is the use of automated systems for sample preparation and analysis. mdpi.com For example, high-throughput analysis systems based on 96-well plate solid-phase extraction (SPE) coupled with automated pipetting have been developed for the analysis of antimicrobials in wastewater. mdpi.com These systems have shown excellent correlation with conventional manual methods while significantly increasing sample throughput. mdpi.com
Ultra-high-throughput mass spectrometry (uHT-MS) is another transformative technology in this field. nih.gov By utilizing advanced ionization and sample delivery techniques, uHT-MS can analyze samples from well plates at a rate of more than one sample per second, without the need for chromatographic separation. nih.gov This technology is applicable to a wide range of analytes, including small molecules like benzylpenicilloate. nih.gov
Q & A
Basic: What experimental protocols are recommended for synthesizing and characterizing benzylpenicilloate(2−) in penicillin allergy studies?
Benzylpenicilloate(2−) is a minor determinant in penicillin allergy testing. To synthesize it:
- Synthesis : Prepare a sodium benzylpenicilloate stock solution (10⁻² M, 3.3 mg/mL) by hydrolyzing benzylpenicillin under controlled alkaline conditions, as outlined in the Brazilian Ministry of Health protocol .
- Characterization : Validate purity and identity using nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for quantifying degradation products. Ensure compliance with Good Manipulation Practices (GMP) during preparation .
Basic: How is benzylpenicilloate(2−) integrated into diagnostic assays for penicillin hypersensitivity?
Benzylpenicilloate(2−) is part of the minor determinants mix (MDM) used in skin tests to detect IgE-mediated penicillin allergies. Key steps:
- Test Design : Combine benzylpenicilloate(2−) with other determinants (e.g., benzylpenicilloyl-amine) at 10⁻² M concentrations.
- Validation : Measure the negative predictive value (97–99%) and positive predictive value (50%) of skin tests when MDM and major determinants (e.g., penicilloyl-poly-L-lysine) are included .
Basic: What analytical methods are suitable for quantifying benzylpenicilloate(2−) in complex biological matrices?
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 220–260 nm) for separation. Authentic benzylpenicilloate(2−) should serve as an internal standard .
- Electrophoresis : Perform paper electrophoresis at pH 6.5 to distinguish benzylpenicilloate(2−) from its esters (e.g., α-methyl ester derivatives formed in methanol) .
Basic: How do storage conditions affect the stability of benzylpenicilloate(2−) solutions?
- Temperature : Store solutions at 2–8°C for ≤24 hours to prevent hydrolysis.
- Solvent Effects : Avoid methanol, which accelerates esterification. Aqueous buffers with guanidinium chloride enhance stability by reducing nucleophilic degradation .
Advanced: How can researchers resolve contradictions in benzylpenicilloate(2−) reactivity data across experimental models?
Conflicting results (e.g., stability in water vs. methanol) arise from solvent-dependent reactivity. To address this:
- Controlled Replicates : Conduct parallel experiments in water, methanol, and buffered systems.
- Mechanistic Analysis : Use mass spectrometry (MS) to identify degradation products (e.g., penicilloic acid derivatives) and correlate findings with reaction conditions .
Advanced: What strategies optimize the use of benzylpenicilloate(2−) in in vitro enzyme-binding studies?
- Labeling : Radiolabel benzylpenicilloate(2−) with ¹⁴C for tracking in enzyme complexes (e.g., D-alanyl-D-alanine peptidases).
- Denaturation Controls : Compare stability in guanidinium chloride (stabilizing) vs. methanol (destabilizing) to assess binding specificity .
Advanced: How do structural modifications of benzylpenicilloate(2−) influence its immunogenic properties?
- Esterification : Substitute the carboxylate group with methyl esters to study epitope specificity.
- Cross-Reactivity Assays : Test modified derivatives against sera from penicillin-allergic patients to identify critical antigenic regions .
Advanced: What methodological gaps exist in current benzylpenicilloate(2−) research, and how can they be addressed?
- Gap 1 : Lack of standardized protocols for preparing MDM solutions.
- Gap 2 : Limited data on long-term stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
